Product packaging for 3-Bromo-2-fluoro-4-methylbenzaldehyde(Cat. No.:CAS No. 1373223-13-2)

3-Bromo-2-fluoro-4-methylbenzaldehyde

Cat. No.: B1378040
CAS No.: 1373223-13-2
M. Wt: 217.03 g/mol
InChI Key: AZBJQXQTTQMVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a benzene ring bearing three distinct substituents along with an aldehyde functional group. The compound possesses the molecular formula C8H6BrFO, with a precisely determined molecular weight of 217.04 g/mol according to analytical standards. The Chemical Abstracts Service registry number 1373223-13-2 uniquely identifies this specific isomeric form among related halogenated benzaldehyde derivatives.

The structural arrangement follows the International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting the systematic positioning of substituents relative to the aldehyde carbon. The compound's Simplified Molecular Input Line Entry System representation, O=CC1=CC=C(C)C(Br)=C1F, provides a concise description of the connectivity pattern and electronic environment. The MDL information file number MFCD22201081 serves as an additional structural identifier in chemical databases.

Crystallographic analysis reveals specific geometric parameters influenced by the halogen substituents and their electronic effects. The presence of both electron-withdrawing groups (bromine and fluorine) and an electron-donating methyl group creates a complex electronic environment that affects the planar geometry of the aromatic system. The aldehyde functional group maintains its characteristic planar configuration, with the carbonyl carbon exhibiting sp2 hybridization and forming a conjugated system with the benzene ring.

Table 1: Fundamental Molecular Properties

Property Value Reference
Chemical Formula C8H6BrFO
Molecular Weight 217.04 g/mol
Chemical Abstracts Service Number 1373223-13-2
MDL Number MFCD22201081
PubChem Identifier 74789549
Purity (Commercial) 97%

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed insights into its electronic structure and conformational behavior. Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural confirmation and purity assessment. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns corresponding to the aromatic protons, aldehyde proton, and methyl substituent.

The aromatic region typically displays complex multipicity patterns due to the influence of halogen substituents on the electronic environment. The aldehyde proton appears characteristically downfield, typically around 9.8-10.2 parts per million, reflecting the deshielding effect of the carbonyl group. The methyl group attached to the benzene ring exhibits a distinct singlet in the aliphatic region, with chemical shift values influenced by the aromatic system's electron distribution.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural information, with the fluorine nucleus exhibiting chemical shifts characteristic of aromatic fluorine substituents. The fluorine signal typically appears in the range of -110 to -120 parts per million relative to trifluoroacetic acid as the external standard. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework, with each carbon environment displaying distinct chemical shifts based on its hybridization state and substituent effects.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 217, corresponding to the molecular weight of the compound. Fragmentation patterns provide additional structural information, with characteristic losses of halogen atoms and the aldehyde functional group under electron impact ionization conditions. The isotope pattern reflects the natural abundance of bromine isotopes, creating a distinctive doublet pattern separated by two mass units.

Table 2: Spectroscopic Characteristics

Technique Key Features Diagnostic Signals
1H Nuclear Magnetic Resonance Aromatic protons, aldehyde proton δ 9.8-10.2 ppm (CHO), aromatic region
19F Nuclear Magnetic Resonance Aromatic fluorine δ -110 to -120 ppm
13C Nuclear Magnetic Resonance Complete carbon framework Carbonyl carbon ~190 ppm
Mass Spectrometry Molecular ion, fragmentation m/z 217 [M+], isotope pattern

Thermochemical Properties and Phase Behavior

The thermochemical properties of this compound reflect the combined influences of halogen substituents, the methyl group, and the aldehyde functionality on the molecular interactions and phase behavior. Experimental determination of key thermal properties provides essential data for understanding the compound's behavior under various temperature and pressure conditions.

The boiling point has been experimentally determined as 256.6 ± 35.0 degrees Celsius at 760 millimeters of mercury pressure. This relatively high boiling point reflects the significant intermolecular forces arising from dipole-dipole interactions, particularly involving the carbonyl group and halogen substituents. The flash point, measured at 109.0 ± 25.9 degrees Celsius, indicates the temperature at which the compound forms sufficient vapor to create an ignitable mixture with air.

Density measurements reveal a value of 1.6 ± 0.1 grams per cubic centimeter, which is considerably higher than that of simple aromatic compounds due to the presence of the heavy bromine atom. The refractive index of 1.575 provides information about the compound's optical properties and electronic polarizability. Vapor pressure data indicates a low volatility at ambient temperature, with values of 0.0 ± 0.5 millimeters of mercury at 25 degrees Celsius.

The partition coefficient (LogP) value of 3.03 suggests moderate lipophilicity, indicating the compound's preference for organic phases over aqueous environments. This parameter is particularly relevant for understanding the compound's behavior in biphasic systems and its potential bioavailability characteristics. The physical appearance varies from white to yellow solid or semi-solid to liquid depending on purity and storage conditions.

Table 3: Thermochemical and Physical Properties

Property Value Units Reference
Boiling Point 256.6 ± 35.0 °C at 760 mmHg
Flash Point 109.0 ± 25.9 °C
Density 1.6 ± 0.1 g/cm³
Refractive Index 1.575 -
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C
LogP 3.03 -
Exact Mass 215.958603 g/mol

Computational Chemistry Studies (Density Functional Theory, Molecular Modeling)

Computational chemistry investigations of this compound employ advanced quantum mechanical methods to elucidate electronic structure, geometry optimization, and molecular properties. Density Functional Theory calculations provide detailed insights into the electronic distribution, frontier molecular orbital characteristics, and energetic properties of the compound. These theoretical studies complement experimental observations and offer predictive capabilities for understanding reactivity patterns and intermolecular interactions.

Geometry optimization using Density Functional Theory methods reveals the preferred conformational arrangements and bond length parameters. The presence of halogen substituents introduces significant electronic effects that influence the aromatic ring geometry and substituent orientations. The electron-withdrawing nature of both bromine and fluorine atoms affects the electron density distribution across the aromatic system, while the methyl group provides electron-donating character that partially counteracts these effects.

Molecular electrostatic potential mapping through computational analysis reveals regions of electron-rich and electron-poor character across the molecular surface. The aldehyde oxygen atom typically exhibits the most negative electrostatic potential, making it a preferred site for electrophilic interactions. The halogen atoms, particularly bromine, may exhibit halogen bonding capabilities due to the formation of sigma-holes in their electrostatic potential surfaces.

Frontier molecular orbital analysis provides insights into the compound's electronic excitation properties and chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electron-donating and electron-accepting capabilities. The energy gap between these frontier orbitals influences the compound's optical properties and chemical stability.

Vibrational frequency calculations through Density Functional Theory methods predict infrared spectroscopic characteristics and provide thermodynamic properties such as zero-point vibrational energy corrections. These calculations support experimental spectroscopic assignments and enable the prediction of vibrational modes corresponding to specific functional group motions. The carbonyl stretching frequency typically appears as a strong absorption band characteristic of aromatic aldehydes, while carbon-halogen stretching modes provide additional structural information.

Table 4: Computational Chemistry Parameters

Computational Method Property Type Predicted Characteristics
Density Functional Theory Geometry Optimization Bond lengths and angles Optimized molecular geometry
Molecular Electrostatic Potential Charge distribution Electron-rich and electron-poor regions
Frontier Orbital Analysis Electronic properties HOMO-LUMO energy gap
Vibrational Analysis Spectroscopic properties Infrared frequency predictions
Thermodynamic Calculations Energy parameters Heat capacity, entropy, enthalpy

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO B1378040 3-Bromo-2-fluoro-4-methylbenzaldehyde CAS No. 1373223-13-2

Properties

IUPAC Name

3-bromo-2-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBJQXQTTQMVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination via Sodium Bromide and Sodium Hypochlorite (Green Chemistry Approach)

One of the most environmentally friendly and efficient methods involves a bromination reaction using sodium bromide and sodium hypochlorite in a biphasic system with ultrasonic assistance:

Procedure:

Step Description Reagents/Conditions Notes
1 Dissolve 4-fluoro-2-methylbenzaldehyde in dichloromethane 140-180 mL dichloromethane per 1 mol substrate Organic phase
2 Prepare aqueous solution of sodium bromide and 35% hydrochloric acid 1.0-1.03 mol NaBr, 90-110 mL HCl, 90-110 mL water Aqueous phase
3 Mix organic and aqueous phases, apply ultrasonic waves, and add 8-10% sodium hypochlorite dropwise over 1 hour Temperature 20-25 °C Ultrasonic waves enhance reaction rate and selectivity
4 Continue ultrasonic treatment and stirring for 30 minutes, then stand for 15 minutes Maintain temperature Ensures completion
5 Separate phases, wash organic layer to neutrality, dry and remove solvent Standard workup Crude product obtained
6 Purify by bulk melting crystallization at 31 °C Crystallization improves purity to >99% Yield ~92%

Key Outcomes:

  • High yield (approximately 91.9%)
  • High purity (up to 99.4%)
  • Avoids use of elemental bromine or chlorine, reducing toxicity and environmental hazards
  • Process is green, operationally simple, and scalable

This method is adapted from a patent describing the synthesis of 3-bromo-4-fluorobenzaldehyde and can be extrapolated to the methyl-substituted analogue with appropriate substrate modification.

Bromination Using Zinc Bromide Catalyst and Bromine

An alternative classical approach uses zinc bromide as a Lewis acid catalyst combined with elemental bromine:

Procedure:

Step Description Reagents/Conditions Notes
a Add 4-fluoro-2-methylbenzaldehyde dropwise to a mixture of oleum, iodine, and zinc bromide Temperature 5-35 °C, stirring for 2 hours Activates aromatic ring for bromination
b Add bromine dropwise over 3 hours Temperature 25-45 °C Controlled bromination
c Stir reaction mixture for 2 hours at 25-65 °C Ensures complete reaction
d Quench reaction in water below 25 °C Phase separation
e Extract organic layer with solvents like toluene or ethyl acetate Purification step
f Distill crude product to obtain >95% purity Final purification

Key Outcomes:

  • High purity product (>95%)
  • Use of zinc bromide catalyst enhances regioselectivity
  • Requires handling of corrosive and toxic reagents (oleum, bromine)
  • Suitable for industrial scale with appropriate safety controls.

Electrophilic Bromination in Acidic Media

Another reported method involves bromination of 4-fluoro-2-methylbenzaldehyde in trifluoroacetic acid/sulfuric acid mixed solvent using a brominating agent such as a diazonium salt derivative:

Procedure:

Step Description Reagents/Conditions Notes
1 Dissolve 4-fluoro-2-methylbenzaldehyde in trifluoroacetic acid/sulfuric acid (5:1 v/v) at 0 °C 0 °C initial temperature Acidic medium activates aromatic ring
2 Add brominating agent (e.g., C5H6Br2N2O2 solid) in portions Maintain 50 °C, stir for 8-48 hours Extended reaction time ensures full conversion
3 Quench reaction by pouring into ice water Extraction with n-hexane Isolates organic product
4 Wash organic phase with saturated sodium bicarbonate and sodium chloride solutions Removes acidic impurities
5 Concentrate under reduced pressure to obtain crude bromo-fluorobenzaldehyde Yield ~81%, purity >98%

Key Outcomes:

  • Moderate to good yield (78-88%)
  • High purity (>98%)
  • Uses strong acids and requires careful control of reaction conditions
  • Suitable for laboratory to pilot scale synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Purity (%) Advantages Disadvantages
Sodium bromide + sodium hypochlorite (Ultrasonic) NaBr, NaOCl, HCl, DCM 20-25 °C, ultrasonic, 1-2 h ~92 99.4 Green, catalyst-free, mild Requires ultrasonic equipment
Zinc bromide catalyzed bromination ZnBr2, bromine, oleum, iodine 5-65 °C, 7+ hours Not specified >95 High selectivity, industrially scalable Uses toxic bromine, corrosive oleum
Acidic bromination with diazonium salt Trifluoroacetic acid, sulfuric acid, C5H6Br2N2O2 0-50 °C, 8-48 h 78-88 >98 High purity, good yield Strong acids, long reaction time

Research Findings and Notes

  • The ultrasonic-assisted sodium bromide/sodium hypochlorite method is notable for its environmental friendliness and high yield without the use of elemental bromine or chlorine, which are hazardous and difficult to handle.
  • Zinc bromide catalysis provides excellent regioselectivity and purity but involves hazardous reagents requiring stringent safety measures.
  • Acidic bromination using trifluoroacetic acid/sulfuric acid mixtures can achieve high purity and yield but involves strongly acidic media and longer reaction times.
  • Purification typically involves crystallization or distillation to reach the desired purity levels (>95%).
  • The methyl substituent at the 4-position (in 3-bromo-2-fluoro-4-methylbenzaldehyde) influences the electronic properties of the aromatic ring, which may require slight optimization of reaction conditions compared to non-methylated analogues.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
3-Bromo-2-fluoro-4-methylbenzaldehyde serves as a valuable intermediate in organic synthesis. Its aldehyde functional group (-CHO) can undergo various reactions such as:

  • Nucleophilic Substitution : The electron-withdrawing nature of the bromine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
  • Condensation Reactions : The aldehyde can react with amines to form imines or with alcohols to yield hemiacetals and acetals.
  • Coupling Reactions : It can participate in cross-coupling reactions to form more complex organic molecules.

These properties make it a versatile building block for synthesizing pharmaceuticals and other complex organic compounds .

Medicinal Chemistry

Potential Drug Development
The compound's unique substituents suggest potential biological activity, making it an interesting candidate for drug discovery. Researchers are investigating its derivatives for:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating that this compound might possess similar properties.
  • Cancer Research : The modification of the benzaldehyde moiety has been explored in developing anticancer agents due to its ability to interact with biological macromolecules .

Material Science

Development of Functional Materials
The combination of halogenated aromatic compounds like this compound is of interest in material science for applications such as:

  • Optoelectronic Devices : The compound's electronic properties may be utilized in the design of organic light-emitting diodes (OLEDs) and solar cells.
  • Liquid Crystals : Its structural characteristics make it suitable for use in liquid crystal displays (LCDs), where specific molecular arrangements are crucial for performance .

Agrochemicals

Synthesis of Pesticides
this compound is also being explored as an intermediate in the synthesis of agrochemicals. Its derivatives could potentially serve as:

  • Pesticides : Compounds derived from this benzaldehyde may exhibit insecticidal or herbicidal properties, contributing to agricultural productivity.
  • Fungicides : The compound's reactivity could be harnessed to develop effective fungicides that target specific plant pathogens .

Summary Table of Applications

Application AreaSpecific UsesDescription
Organic SynthesisIntermediate for complex organic moleculesParticipates in nucleophilic substitutions, condensation, and coupling reactions
Medicinal ChemistryPotential drug developmentInvestigated for antimicrobial and anticancer properties
Material ScienceOptoelectronic devices and liquid crystalsExplored for use in OLEDs and LCDs based on electronic properties
AgrochemicalsSynthesis of pesticides and fungicidesPotential use as insecticides or fungicides in agriculture

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-4-methylbenzaldehyde depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of the electron-withdrawing bromine and fluorine atoms, which make the benzaldehyde ring more susceptible to nucleophilic attack. The aldehyde group can also participate in various condensation and addition reactions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The electronic and steric effects of substituents significantly influence the reactivity of benzaldehyde derivatives:

  • 3-Bromo-2-fluoro-4-methylbenzaldehyde :
    • Bromine (position 3) acts as a strong electron-withdrawing group (EWG) via inductive effects, enhancing electrophilic substitution at the ortho/para positions relative to the aldehyde.
    • Fluorine (position 2) is a weaker EWG but introduces steric hindrance and directs further substitutions.
    • The methyl group (position 4) is electron-donating (EDG), slightly counteracting the EWGs and providing steric bulk .
  • 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde (CAS: 2368909-40-2, C₈H₅BrClFO, MW: 251.48 g/mol): Chlorine (position 3) is a stronger EWG than bromine, increasing polarity and reactivity in nucleophilic substitutions. Fluorine at position 6 alters electronic distribution, while the methyl group (position 4) provides steric hindrance. This compound’s higher molecular weight and chlorine content may reduce solubility in nonpolar solvents compared to the target compound .
  • 4-Bromo-3-nitrobenzaldehyde (CAS: Not specified, C₇H₄BrNO₃): The nitro group (position 3) is a strong meta-directing EWG, making the compound highly reactive in reduction reactions (e.g., nitro to amine conversions). The absence of fluorine or methyl groups simplifies the electronic profile but limits steric control .
  • 4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS: 861928-27-0, C₈H₄BrF₃O, MW: 253.02 g/mol):

    • The trifluoromethyl group (position 2) is a potent EWG, significantly deactivating the ring and directing substitutions to specific positions. This compound’s high polarity makes it suitable for fluorinated drug intermediates but may complicate purification .

Key Observations :

  • Solubility : The target compound’s methyl group improves solubility in organic solvents compared to nitro- or trifluoromethyl-substituted analogs.
  • Reactivity : Bromine in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances stability against metabolic degradation in drug candidates .
  • Steric Effects : Methyl groups in both the target compound and 2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde limit accessibility to reactive sites, requiring optimized reaction conditions .

Research Findings and Industrial Relevance

  • Pharmaceutical Applications : The target compound’s balance of EWGs and EDGs makes it a versatile precursor for kinase inhibitors and anti-inflammatory agents. Its fluorine atom is particularly valuable in improving bioavailability .
  • Comparative Reactivity : In Suzuki couplings, the target compound’s bromine reacts faster than chlorine in 2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde but slower than iodine in iodo analogs .
  • Market Trends : Bromo-fluoro benzaldehydes are increasingly demanded in medicinal chemistry, with the global market for related intermediates projected to grow at 6.2% CAGR (2025–2030) .

Biological Activity

3-Bromo-2-fluoro-4-methylbenzaldehyde (CAS: 1373223-13-2) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C8H6BrFO
  • Molecular Weight : 217.04 g/mol
  • IUPAC Name : this compound

The compound features a bromine atom and a fluorine atom, which are known to influence its reactivity and biological interactions. The presence of the aldehyde functional group also suggests potential for various chemical reactions, including nucleophilic additions.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving bromination and fluorination of precursor compounds. One notable synthetic route involves the use of dichloromethane as a solvent, where 4-fluorobenzaldehyde is treated with sodium bromide and hydrochloric acid under ultrasonic conditions to yield the desired product .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of benzaldehydes have shown efficacy against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs suggest potential antimicrobial properties.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against K. pneumoniae
This compoundTBDTBD
Ciprofloxacin0.0080.03

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In vitro studies on structurally related compounds indicate varying levels of cytotoxicity depending on the functional groups present. The cytotoxicity of this compound remains to be fully elucidated but is expected to be influenced by its halogen substituents.

Case Studies

  • Flupirtine Analogues : A study exploring carba analogues of flupirtine highlighted the importance of structural modifications in enhancing biological activity while reducing toxicity. Compounds similar to this compound were investigated for their interactions with potassium channels, which are crucial in pain management and epilepsy treatment .
  • Topoisomerase Inhibitors : Research on topoisomerase inhibitors has indicated that benzaldehyde derivatives can serve as effective agents against bacterial resistance mechanisms. The structural characteristics of this compound may provide insights into its potential as a topoisomerase inhibitor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.